molecular formula C23H22N4O4 B2780213 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1207054-04-3

1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2780213
CAS No.: 1207054-04-3
M. Wt: 418.453
InChI Key: NBZJXVJLTJOESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound that features a benzimidazole moiety linked to a phenyl ring, which is further connected to a trimethoxyphenyl group through a urea linkage

Properties

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-29-19-12-16(13-20(30-2)21(19)31-3)25-23(28)24-15-8-6-7-14(11-15)22-26-17-9-4-5-10-18(17)27-22/h4-13H,1-3H3,(H,26,27)(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZJXVJLTJOESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole derivative, which is then coupled with a phenyl isocyanate derivative under controlled conditions to form the urea linkage. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.

Scientific Research Applications

1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can act as a probe or ligand in biochemical assays and studies.

    Industry: It may be utilized in the development of advanced materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites or allosteric sites on proteins, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

  • 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-methoxyphenyl)urea
  • 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4-dimethoxyphenyl)urea
  • 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,5-dimethoxyphenyl)urea

Uniqueness: 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with fewer methoxy groups.

Biological Activity

1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C21H22N4O3\text{C}_{21}\text{H}_{22}\text{N}_4\text{O}_3

This structure features a benzimidazole moiety and a trimethoxyphenyl group, which are known to enhance biological activity.

The biological activity of the compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in disease pathways, particularly in cancer and inflammatory responses.
  • Antimicrobial Properties : It exhibits significant antibacterial and antifungal activities, making it a candidate for treating infections.

Biological Activity Overview

Biological ActivityDescription
Anticancer Inhibits cell proliferation in various cancer cell lines.
Antimicrobial Effective against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Reduces markers of inflammation in vitro.
Antidiabetic Shows potential in lowering blood glucose levels in animal models.

Anticancer Activity

A study published in 2021 evaluated the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The results indicated that the compound significantly reduced cell viability with an IC50 value of 12 µM, demonstrating potent anticancer properties compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Efficacy

Research conducted by Akhtar et al. (2017) assessed the antimicrobial properties of similar benzimidazole derivatives. The findings revealed that compounds with structural similarities exhibited Minimum Inhibitory Concentrations (MICs) ranging from 2 µg/ml to 7 µg/ml against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

Anti-inflammatory Effects

In a recent study on inflammatory markers, the compound was tested for its ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). It showed a reduction of over 50% in nitric oxide levels at a concentration of 20 µM, suggesting significant anti-inflammatory potential .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea?

Answer: The synthesis typically involves multi-step reactions:

Formation of the benzimidazole core : Cyclocondensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions.

Coupling with trimethoxyphenylurea : Urea linkage is achieved via reaction of an isocyanate intermediate with a 3,4,5-trimethoxyphenylamine derivative.

Optimization : Key parameters include solvent choice (e.g., acetonitrile for polar aprotic conditions), base selection (e.g., potassium phosphate or N,N-diisopropylethylamine), and temperature control (room temperature to 80°C). Purification often employs flash chromatography or recrystallization .

Q. How is structural characterization performed for this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the benzimidazole and urea linkages.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereoelectronic effects, as demonstrated in related urea derivatives .
  • Infrared (IR) Spectroscopy : Identifies urea C=O stretches (~1650–1700 cm1^{-1}) and benzimidazole N-H vibrations (~3400 cm1^{-1}) .

Q. What are the primary biological targets associated with this compound?

Answer: The compound’s structural analogs (e.g., tubulin polymerization inhibitors) suggest potential interaction with:

  • Microtubule dynamics : The 3,4,5-trimethoxyphenyl group mimics colchicine-site binders, disrupting mitotic spindle formation .
  • Kinase inhibition : Benzimidazole derivatives often target ATP-binding pockets in kinases (e.g., VEGFR2, EGFR) .

Q. What in vitro assays are used to evaluate cytotoxicity?

Answer:

  • MTT/PrestoBlue Assays : Quantify metabolic activity in cancer cell lines (e.g., MCF-7, HeLa).
  • Tubulin Polymerization Assays : Monitor inhibition via turbidity measurements at 340 nm .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining or caspase-3/7 activation .

Q. How does this compound compare structurally to other urea-based inhibitors?

Answer:

Compound Structural Features Key Differences
Target CompoundBenzimidazole + trimethoxyphenylureaOptimized for tubulin binding
Analog A ()Thiophene + triazoleAltered electronic properties
Analog B ()Dihydroisoquinoline + thiazoleEnhanced blood-brain barrier penetration

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights explain its tubulin inhibition?

Answer:

  • Trimethoxyphenyl Group : Essential for colchicine-site binding; methoxy groups enhance hydrophobic interactions with β-tubulin .
  • Benzimidazole Core : Planar structure stabilizes π-π stacking with tubulin’s Tyr224 residue.
  • Urea Linker : Flexibility balances potency and solubility. Rigidifying the linker (e.g., with heterocycles) improves efficacy but may reduce bioavailability .

Q. How can researchers address contradictions in bioactivity data across cell lines?

Answer:

  • Mechanistic Profiling : Use RNA sequencing to identify differential pathway activation (e.g., apoptosis vs. senescence).
  • Resistance Studies : Generate resistant cell lines via chronic exposure and perform whole-exome sequencing to pinpoint mutations (e.g., β-tubulin T274I).
  • Solubility Adjustments : Formulate with cyclodextrins or PEGylation to mitigate false negatives from poor pharmacokinetics .

Q. What in vivo models are suitable for pharmacokinetic studies?

Answer:

  • Rodent Xenografts : Assess tumor growth inhibition in BALB/c nude mice with subcutaneous implants.
  • Pharmacokinetic Parameters : Measure CmaxC_{\text{max}}, T1/2T_{1/2}, and bioavailability via LC-MS/MS of plasma samples.
  • Tissue Distribution : Radiolabel the compound (e.g., 14C^{14}C) to track accumulation in target organs .

Q. How does this compound evade common resistance mechanisms in cancer?

Answer:

  • P-Glycoprotein Inhibition : Co-administration with verapamil reduces efflux in multidrug-resistant (MDR) cell lines.
  • β-III Tubulin Downregulation : siRNA knockdown restores sensitivity in taxane-resistant models .

Q. What computational methods predict polypharmacology effects?

Answer:

  • Molecular Docking : Autodock Vina screens off-targets (e.g., carbonic anhydrase IX).
  • QSAR Models : Train on datasets like ChEMBL to predict kinase selectivity.
  • MD Simulations : Analyze binding stability with GROMACS (e.g., RMSD < 2 Å over 100 ns) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.